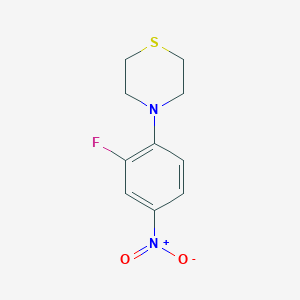

4-(2-Fluoro-4-nitrophenyl)thiomorpholine

Description

BenchChem offers high-quality 4-(2-Fluoro-4-nitrophenyl)thiomorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluoro-4-nitrophenyl)thiomorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluoro-4-nitrophenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2S/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZPGWLYSCSDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445440 | |

| Record name | 4-(2-fluoro-4-nitrophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168828-70-4 | |

| Record name | 4-(2-Fluoro-4-nitrophenyl)thiomorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168828-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-fluoro-4-nitrophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(2-Fluoro-4-nitrophenyl)thiomorpholine: Synthesis, Structure, and Application

Abstract

This technical guide provides a comprehensive overview of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its core molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr). The guide elucidates the principles of its structural characterization, explores its chemical reactivity with a focus on its functional groups, and discusses its role as a strategic precursor for more complex pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic programs.

Introduction: Strategic Importance in Medicinal Chemistry

4-(2-Fluoro-4-nitrophenyl)thiomorpholine is a substituted aromatic heterocyclic compound. Its structure is characterized by a thiomorpholine ring attached via its nitrogen atom to a phenyl ring, which is further functionalized with both a fluorine atom and a nitro group. This specific arrangement of functional groups makes it a highly valuable and reactive intermediate in organic synthesis.

The true utility of this molecule lies in its role as a scaffold. The thiomorpholine moiety is a common feature in bioactive molecules, often used as a replacement for the morpholine group to increase lipophilicity or introduce a site for metabolic oxidation at the sulfur atom. The electron-deficient nitro-substituted phenyl ring is primed for further chemical modification, particularly the reduction of the nitro group to an amine, which opens up a vast array of subsequent coupling reactions (e.g., amide bond formation).[1][2] Consequently, this compound serves as a crucial precursor for creating libraries of potential therapeutic agents, including kinase inhibitors, antimicrobials, and drugs targeting neurological disorders.[1][3]

Physicochemical and Structural Properties

The key physicochemical properties of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine are summarized below. These properties are critical for determining appropriate solvents, reaction conditions, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FN₂O₂S | [4] |

| Molecular Weight | 258.27 g/mol | Calculated |

| IUPAC Name | 4-(2-fluoro-4-nitrophenyl)thiomorpholine | [5] |

| Appearance | Expected to be a yellow-colored solid | Analogy to[6] |

| Solubility | Expected to be soluble in common organic solvents (DCM, Ethyl Acetate) and less soluble in water. | [4][6] |

| Storage | Store in a cool, dry, well-ventilated area away from heat and oxidizing agents in a tightly-sealed container. | [6] |

Structurally, the molecule's conformation is dictated by its two core components. The six-membered thiomorpholine ring is expected to adopt a low-energy chair conformation, which is typical for such saturated heterocycles.[1][2] Detailed crystallographic studies on the closely related analog, 4-(4-nitrophenyl)thiomorpholine, confirm this chair conformation and reveal that the nitrophenyl group resides in a quasi-axial position.[1][2] This spatial arrangement is influenced by weak intermolecular forces, such as C–H···O hydrogen bonds, which stabilize the crystal packing.[1][2]

Synthesis and Mechanistic Pathway

The primary and most efficient method for synthesizing 4-(2-Fluoro-4-nitrophenyl)thiomorpholine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is a cornerstone of aromatic chemistry and is particularly effective here due to the electronic nature of the starting material.

The SNAr Mechanism: An Overview

The SNAr mechanism proceeds via a two-step addition-elimination sequence.[7]

-

Nucleophilic Attack: The nucleophile (the secondary amine of thiomorpholine) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (a fluorine atom). This step is possible because the strongly electron-withdrawing nitro group, positioned ortho and para to the halogens, significantly lowers the electron density of the aromatic ring, making it susceptible to attack. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion). Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the transition state.

In the chosen starting material, 1,2-difluoro-4-nitrobenzene, the fluorine atom at the C1 position (ortho to the nitro group) is more activated towards substitution than the fluorine at the C2 position. The nitrogen of thiomorpholine will selectively displace this C1 fluorine.

Experimental Protocol: Step-by-Step Synthesis

This protocol describes a robust method for the synthesis, purification, and validation of the title compound.

Materials and Reagents:

-

1,2-Difluoro-4-nitrobenzene

-

Thiomorpholine

-

Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a base

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as the solvent

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-difluoro-4-nitrobenzene (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in acetonitrile (10 mL per mmol of substrate). Add a mild inorganic base such as potassium carbonate (1.5 eq). The base is crucial as it neutralizes the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.

-

Nucleophile Addition: Add thiomorpholine (1.1 eq) dropwise to the stirring solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature and filter off the base. Evaporate the solvent under reduced pressure. Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 4-(2-Fluoro-4-nitrophenyl)thiomorpholine as a pure solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Synthesis workflow for 4-(2-Fluoro-4-nitrophenyl)thiomorpholine.

Structural Elucidation and Characterization

Confirming the molecular structure of the synthesized compound is a critical, self-validating step. While a specific crystal structure for 4-(2-fluoro-4-nitrophenyl)thiomorpholine is not publicly available, a combination of standard spectroscopic techniques provides definitive proof of its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the thiomorpholine ring. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. Based on data for the morpholine analog, signals are expected around 8.0 ppm, 7.9 ppm, and 6.9 ppm.[8] The thiomorpholine protons will appear as two distinct multiplets, one for the two methylene groups adjacent to the nitrogen (N-CH₂) and another for the two methylene groups adjacent to the sulfur (S-CH₂).

-

¹³C NMR: The carbon spectrum will show signals for the six unique aromatic carbons, with the carbon attached to the fluorine exhibiting a large C-F coupling constant (typically >240 Hz).[8] Two signals will be present for the aliphatic carbons of the thiomorpholine ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The measured mass should correspond precisely to the calculated exact mass of the molecule (C₁₀H₁₁FN₂O₂S).[8]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine stems from the distinct reactivity of its functional groups, which can be addressed in a controlled, sequential manner.

Key Reactive Sites

Caption: Key reactive sites on the 4-(2-Fluoro-4-nitrophenyl)thiomorpholine scaffold.

-

The Nitro Group: This is the most versatile functional handle. It can be readily reduced to an aniline derivative using standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂ or Fe/HCl). The resulting primary amine is a nucleophile that can participate in a wide range of coupling reactions to build molecular complexity. This reduction transforms the parent molecule into the valuable intermediate, 4-(4-amino-3-fluorophenyl)thiomorpholine .

-

The Thiomorpholine Sulfur: The sulfur atom is a "metabolically soft spot," meaning it is susceptible to oxidation in biological systems.[1] It can be chemically oxidized to the corresponding sulfoxide or sulfone using agents like m-CPBA or hydrogen peroxide. This allows for fine-tuning of the molecule's polarity, solubility, and hydrogen bonding capacity.

-

The Remaining Fluoro Group: While less reactive than the fluorine that was displaced during synthesis, the remaining fluorine atom can potentially be substituted in a second SNAr reaction under more forcing conditions, allowing for the introduction of a third point of diversity.

Application as a Pharmaceutical Precursor

This molecule is not an end-product but a strategic starting point. After reduction of the nitro group, the resulting aniline is a key building block for synthesizing a wide range of pharmacologically active compounds. The thiomorpholine-aniline core has been incorporated into molecules developed as:

-

Kinase Inhibitors[1]

-

Antifungal and Antimycobacterial Agents[1]

-

Reverse Transcriptase Inhibitors[1]

-

Antidiabetic and Antimigraine Drugs[1]

The incorporation of the thiomorpholine ring often enhances a drug candidate's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier.[9]

Conclusion

4-(2-Fluoro-4-nitrophenyl)thiomorpholine is a synthetically versatile and strategically important molecule. Its straightforward synthesis via Nucleophilic Aromatic Substitution, combined with the orthogonal reactivity of its nitro, fluoro, and thiomorpholine functional groups, makes it an ideal scaffold for building diverse libraries of compounds in drug discovery programs. A thorough understanding of its structure, properties, and chemical behavior, as outlined in this guide, enables researchers to effectively harness its potential in the development of novel therapeutics.

References

-

Bojtár, M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]

-

Bojtár, M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. [Link]

-

Bouling Chemical Co., Limited. (n.d.). 4-(2-Fluoro-4-Nitrophenyl)Morpholine. Retrieved from [Link]

-

Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

-

Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3438. [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene (15) with pyrrolidine (16) in THF. Retrieved from [Link]

-

Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Retrieved from [Link]

-

Ahmad, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2133-2161. [Link]

-

Wang, L. F., et al. (2011). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o886. [Link]

-

Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

-

Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiolene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

-

J&K Scientific. (n.d.). 4-(2-Fluoro-4-Nitrophenyl)Thiomorpholine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. CAS 168828-70-4: 4-(2-Fluoro-4-nitrophenyl)thiomorpholine [cymitquimica.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 4-(2-Fluoro-4-Nitrophenyl)Morpholine: Properties, Safety, Applications, Synthesis & Supplier in China [chemheterocycles.com]

- 7. vapourtec.com [vapourtec.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Fluoro-4-nitrophenyl)thiomorpholine in Medicinal Chemistry

Foreword: The Strategic Integration of Bioisosteric Scaffolds and Covalent Targeting

In the landscape of modern drug discovery, the pursuit of enhanced therapeutic indices, refined selectivity, and robust target engagement remains a paramount objective. The strategic deployment of privileged scaffolds and the burgeoning field of covalent inhibition represent two powerful pillars in this endeavor. This technical guide delves into the medicinal chemistry of a unique molecular entity, 4-(2-Fluoro-4-nitrophenyl)thiomorpholine , a compound that elegantly marries the advantageous physicochemical properties of the thiomorpholine scaffold with the potential for targeted covalent inhibition afforded by the 2-fluoro-4-nitrophenyl moiety. While direct and extensive literature on this specific compound is nascent, this guide will serve as a comprehensive technical treatise, extrapolating from foundational chemical principles and data on closely related analogues to provide a forward-looking perspective on its synthesis, potential applications, and the experimental workflows required for its validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter at the intersection of scaffold-based design and covalent inhibitor technology.

The Thiomorpholine Scaffold: A Bioisostere with Distinct Advantages

The thiomorpholine ring system is a saturated six-membered heterocycle containing both a nitrogen and a sulfur atom.[1] In medicinal chemistry, it is often employed as a bioisosteric replacement for the more common morpholine moiety.[2] This substitution, however, is far from a simple isosteric exchange; it imparts a unique set of physicochemical properties that can be strategically leveraged in drug design.[2]

Physicochemical Properties and Their Implications

| Property | Consequence in Drug Design |

| Increased Lipophilicity | The replacement of the morpholine oxygen with a sulfur atom generally increases the lipophilicity of the molecule. This can enhance membrane permeability, potentially improving oral bioavailability and cell penetration. |

| Metabolic Soft Spot | The sulfur atom in the thiomorpholine ring is susceptible to oxidation to the corresponding sulfoxide and sulfone.[2] This can serve as a "metabolic soft spot," providing a handle for predictable metabolic pathways, which can be advantageous for controlling pharmacokinetic profiles. |

| Vectorial Exit | The thiomorpholine ring, with its distinct polarity and hydrogen bonding capabilities, can influence the overall solubility and interaction of the molecule with protein targets and efflux transporters. |

The diverse biological activities of thiomorpholine-containing compounds, ranging from kinase inhibitors to antimicrobial and antidiabetic agents, underscore the versatility of this scaffold in medicinal chemistry.[2][3]

Synthesis and Characterization of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine

The synthesis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is predicated on the activation of the aromatic ring towards nucleophilic attack by the presence of strongly electron-withdrawing groups, in this case, the nitro group. The fluorine atom at the 2-position further activates the ring and serves as a good leaving group.

Proposed Synthetic Protocol

A plausible and efficient synthesis involves the reaction of 1,2-difluoro-4-nitrobenzene with thiomorpholine in the presence of a suitable base.[4]

Reagents and Materials:

-

1,2-Difluoro-4-nitrobenzene

-

Thiomorpholine

-

Potassium Carbonate (K2CO3) or Triethylamine (TEA)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in acetonitrile (10 mL/mmol), add thiomorpholine (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(2-fluoro-4-nitrophenyl)thiomorpholine.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

Melting Point: As an indicator of purity.

Synthetic Workflow Diagram

Caption: Proposed synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine.

The 2-Fluoro-4-nitrophenyl Moiety as a Covalent Warhead

The convergence of a privileged scaffold with a reactive electrophilic moiety, often termed a "warhead," is a powerful strategy for developing targeted covalent inhibitors.[5] These inhibitors form a stable covalent bond with a specific nucleophilic amino acid residue, most commonly a cysteine, within the target protein's binding site.[6] This leads to prolonged, often irreversible, inhibition, which can translate to enhanced potency and duration of action.[7]

The 2-fluoro-4-nitrophenyl group is an excellent candidate for a cysteine-directed covalent warhead. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack by the thiolate anion of a cysteine residue, leading to the displacement of the fluoride ion.[8]

Mechanism of Covalent Target Engagement

The proposed mechanism involves a two-step process:

-

Reversible Binding: The inhibitor initially binds non-covalently to the target protein's active site, driven by interactions between the thiomorpholine and other parts of the inhibitor scaffold with the protein.

-

Covalent Bond Formation: Once optimally positioned, the nucleophilic cysteine residue attacks the electron-deficient carbon atom bearing the fluorine, leading to the formation of a covalent thioether bond and the displacement of the fluoride ion.

Caption: Covalent modification of a cysteine residue.

Potential Biological Targets: Kinases

Protein kinases are a prominent class of enzymes that are frequently targeted by covalent inhibitors due to the presence of strategically located cysteine residues in their ATP-binding pockets.[9] The selectivity of covalent kinase inhibitors can be achieved by targeting non-conserved cysteine residues, thereby minimizing off-target effects.[6]

Given the structural features of 4-(2-fluoro-4-nitrophenyl)thiomorpholine, it is hypothesized to be a potential inhibitor of kinases that possess an accessible cysteine residue in or near the ATP-binding site. Several kinase families, including certain members of the EGFR, BTK, and FGFR families, are known to be susceptible to covalent inhibition via cysteine targeting.[10]

Proposed Experimental Workflow for Target Validation and Characterization

A systematic and rigorous experimental cascade is essential to validate the hypothesized biological activity and mechanism of action of 4-(2-fluoro-4-nitrophenyl)thiomorpholine.

In Vitro Characterization

-

Kinase Panel Screening: An initial broad screening against a panel of kinases, particularly those with known reactive cysteines, will help identify potential targets.

-

IC₅₀ Determination: For promising hits, determine the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency.

-

Mechanism of Inhibition Studies: Conduct experiments to confirm the covalent and irreversible nature of the inhibition. This can include "jump-dilution" assays or dialysis experiments.

-

Mass Spectrometry: Intact protein mass spectrometry can be used to confirm the formation of a covalent adduct between the inhibitor and the target protein.

Cell-Based Assays

-

Cellular Potency: Evaluate the compound's ability to inhibit the target kinase in a cellular context by measuring the phosphorylation of downstream substrates.

-

Target Engagement Assays: Employ techniques such as cellular thermal shift assays (CETSA) or fluorescent tracer displacement assays to confirm that the compound engages the target protein in living cells.

-

Selectivity Profiling: Assess the compound's selectivity in a cellular context using chemoproteomic approaches.

Structure-Activity Relationship (SAR) Studies

A systematic exploration of the structure-activity relationship is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the initial hit compound. Key modifications could include:

-

Thiomorpholine Ring: Oxidation to the sulfoxide or sulfone to modulate solubility and metabolic stability.

-

Phenyl Ring: Introduction of additional substituents to probe interactions with the protein binding pocket.

-

Linker: If the thiomorpholine-phenyl core is used as a fragment, the addition of linkers and other functionalities to enhance binding affinity.

Caption: A proposed workflow for evaluating the compound.

Conclusion and Future Directions

4-(2-Fluoro-4-nitrophenyl)thiomorpholine represents a compelling starting point for the development of novel therapeutic agents. Its design thoughtfully combines the favorable attributes of the thiomorpholine scaffold with the potential for targeted covalent inhibition. While direct experimental data on this molecule is limited, the foundational principles of medicinal chemistry and the wealth of information on analogous structures provide a strong rationale for its investigation.

The proposed synthetic route is robust and should provide ready access to the material for biological evaluation. The 2-fluoro-4-nitrophenyl moiety is a well-precedented electrophile for targeting cysteine residues, suggesting a high probability of success in identifying protein targets, particularly within the kinome. The outlined experimental workflow provides a clear and comprehensive roadmap for validating the hypothesized biological activity and for initiating a structure-activity relationship campaign to optimize the properties of this promising chemical scaffold. The exploration of such rationally designed molecules is a critical step towards the discovery of next-generation therapeutics with superior efficacy and safety profiles.

References

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024. [Link]

-

(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate, 2021. [Link]

-

Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. Journal of Chemical Information and Modeling, 2022. [Link]

-

Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. Nature Communications, 2020. [Link]

-

Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv, 2023. [Link]

-

Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 2022. [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI, 2024. [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021. [Link]

-

Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Medicinal Chemistry Letters, 2021. [Link]

-

Derivatization reaction of cysteine with 4-fluoro-7-nitrobenzofurazan (NBD-F). ResearchGate. [Link]

-

(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate, 2021. [Link]

-

Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters, 2014. [Link]

-

Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Molecules, 2020. [Link]

-

Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Saudi Pharmaceutical Journal, 2023. [Link]

- Method for preparing flurbiprofen impurity M.

-

Reactive Sulfur Species: Kinetics and Mechanisms of the Reaction of Cysteine Thiosulfinate Ester with Cysteine to Give Cysteine Sulfenic Acid. ResearchGate. [Link]

-

Covalent Inhibition of Kinases. Royal Society of Chemistry, 2019. [Link]

-

Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 2022. [Link]

-

Exploring Extended Warheads of Reversible and Irreversible Cysteine-Targeted Covalent Kinase Inhibitors. ChemRxiv, 2024. [Link]

-

(PDF) 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

-

Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. Methods in Molecular Biology, 2018. [Link]

-

Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research, 2023. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. mdpi.com [mdpi.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 4-(2-Fluoro-4-nitrophenyl)thiomorpholine and its Morpholine Analogs

Abstract: This technical guide provides a comprehensive overview of 4-(2-fluoro-4-nitrophenyl)thiomorpholine and its corresponding morpholine analog, 4-(2-fluoro-4-nitrophenyl)morpholine. These compounds are valuable building blocks in medicinal chemistry, primarily synthesized via nucleophilic aromatic substitution (SNAr). This document details the strategic importance of these scaffolds, provides validated, step-by-step synthesis protocols, explains the mechanistic rationale behind the experimental choices, and presents characterization data. Furthermore, it explores the application of these molecules as precursors in drug discovery, particularly in the development of targeted covalent inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these versatile chemical entities in their work.

Introduction: Strategic Importance in Medicinal Chemistry

The Thiomorpholine and Morpholine Scaffolds: Privileged Structures

The morpholine and thiomorpholine rings are six-membered saturated heterocycles that are considered "privileged structures" in drug discovery.[1][2] Their prevalence in approved drugs and clinical candidates stems from a combination of favorable properties.[3] The morpholine ring, with its ether and amine functionalities, often improves aqueous solubility, metabolic stability, and pharmacokinetic profiles of a parent molecule.[3]

The thiomorpholine analog, where the oxygen atom is replaced by sulfur, offers medicinal chemists a tool for modulating a compound's properties.[4] The sulfur atom increases lipophilicity compared to the oxygen in morpholine and can serve as a "metabolically soft spot" through oxidation to the corresponding sulfoxide and sulfone, providing additional avenues for analog synthesis and metabolic pathway investigation. Both scaffolds are integral components of pharmacophores that can bestow selective affinity for a wide range of biological receptors and enzymes.[5]

The 2-Fluoro-4-nitrophenyl Moiety: A Versatile Electrophile

The core of the title compounds is the 2-fluoro-4-nitrophenyl group. This aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the fluorine atom (-F).[6][7] The nitro group, positioned para to the fluorine leaving group, is particularly effective at stabilizing the negative charge that develops in the aromatic ring during the reaction via a resonance-stabilized intermediate known as a Meisenheimer complex.[7][8]

The fluorine atom is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens (F > Cl > Br > I).[8] This reactivity profile makes starting materials like 1,2-difluoro-4-nitrobenzene or 1-fluoro-2,4-dinitrobenzene highly valuable precursors for reliably installing nucleophiles onto an aromatic ring.[9]

Synthesis and Mechanistic Rationale

The primary route for synthesizing 4-(2-fluoro-4-nitrophenyl)thiomorpholine and its analogs is the nucleophilic aromatic substitution (SNAr) reaction.[10][11] This involves the displacement of a fluoride ion from an activated aromatic ring by the secondary amine of the (thio)morpholine nucleophile.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction is a two-step process. First, the nucleophile (thiomorpholine or morpholine) attacks the electron-deficient carbon atom bearing the fluorine. This forms a high-energy, negatively charged intermediate called the Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate through resonance. In the second, faster step, the leaving group (fluoride) is expelled, restoring the aromaticity of the ring and yielding the final product.

// Reactants sub [label=<

1,2-Difluoro-4-nitrobenzene + Thiomorpholine

];

// Intermediate inter [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Product prod [label=<

4-(2-Fluoro-4-nitrophenyl)thiomorpholine

];

// Arrows sub -> inter [label="+ Base\nAddition (Rate-Determining)"]; inter -> prod [label="- F⁻\nElimination (Fast)"]; } endom Caption: General mechanism for the SNAr synthesis.

Detailed Synthesis Protocol: 4-(2-Fluoro-4-nitrophenyl)thiomorpholine

This protocol describes a reliable method for the synthesis of the title compound.

Materials:

-

1,2-Difluoro-4-nitrobenzene (1.0 eq)

-

Thiomorpholine (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 1,2-difluoro-4-nitrobenzene in DMF, add thiomorpholine followed by potassium carbonate.

-

Heating: Stir the reaction mixture at 80-90 °C.

-

Rationale: Elevated temperatures are required to overcome the activation energy of the initial nucleophilic attack. DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base, while not interfering with the nucleophile.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Rationale: The aqueous workup removes the inorganic base (K₂CO₃) and the DMF solvent. Ethyl acetate is a suitable organic solvent for extracting the desired product.

-

-

Washing: Wash the combined organic layers with water and then with brine.

-

Rationale: Washing with brine helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(2-fluoro-4-nitrophenyl)thiomorpholine as a solid.

Synthesis of the Morpholine Analog

The synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine follows the exact same protocol, with morpholine substituted for thiomorpholine. The reaction is often faster and cleaner due to the slightly higher nucleophilicity of morpholine under these conditions.

Physicochemical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize typical physicochemical and spectroscopic data for the target compounds.

Table 1: Physicochemical Properties

| Property | 4-(2-Fluoro-4-nitrophenyl)morpholine | 4-(2-Fluoro-4-nitrophenyl)thiomorpholine | Source(s) |

| CAS Number | 2689-39-6 | 168828-70-4 | [12] |

| Molecular Formula | C₁₀H₁₁FN₂O₃ | C₁₀H₁₁FN₂O₂S | [12] |

| Molecular Weight | 226.20 g/mol | 242.27 g/mol | [13][14] |

| Appearance | Yellow to Orange Solid | Yellow Solid | [15][16] |

| Melting Point | ~86-88 °C (can vary up to 121-126 °C) | Room Temperature Stable Solid | [12][15][16] |

Table 2: Representative ¹H and ¹³C NMR Data for 4-(2-fluoro-4-nitrophenyl)morpholine

Data reported in CDCl₃. Chemical shifts (δ) are in ppm. Couplings (J) are in Hz.

| Nucleus | Chemical Shift (δ) | Multiplicity & Coupling | Assignment | Source(s) |

| ¹H NMR | ~8.03 | ddd, J≈9.0, 2.6, 1.0 | Ar-H | [17][18] |

| ~7.94 | dd, J≈13.1, 2.6 | Ar-H | [17][18] | |

| ~6.94 | t, J≈8.7 | Ar-H | [17][18] | |

| ~3.90 | t, J≈4.7 | -CH₂-O- | [17][18] | |

| ~3.31 | m | -CH₂-N- | [17][18] | |

| ¹³C NMR | ~153.3 | d, J≈249.5 | C-F | [17] |

| ~145.6 | d, J≈7.8 | C-N (Aryl) | [17] | |

| ~121.1 | d, J≈3.0 | C-H (Aryl) | [17] | |

| ~117.0 | d, J≈3.9 | C-H (Aryl) | [17] | |

| ~112.7 | d, J≈6.4 | C-NO₂ | [17] | |

| ~66.7 | s | -CH₂-O- | [17] | |

| ~50.0 | d, J≈4.9 | -CH₂-N- | [17] |

Note: Spectroscopic data for the thiomorpholine analog will show characteristic shifts for the protons and carbons adjacent to the sulfur atom, typically appearing at a higher field (lower ppm) compared to their morpholine counterparts.

Applications in Drug Discovery

Precursors for Targeted Covalent Inhibitors

A primary application of these compounds is as intermediates in the synthesis of more complex molecules, particularly targeted covalent inhibitors (TCIs).[19] TCIs offer several advantages over non-covalent drugs, including prolonged pharmacodynamic effects, improved potency, and the potential to overcome drug resistance.[20]

The synthetic utility arises from the subsequent reduction of the nitro group to an aniline. This aniline (e.g., 3-fluoro-4-thiomorpholinoaniline) is a versatile building block. It can be acylated with an electrophilic "warhead"—such as an acrylamide or vinylsulfonamide group—which is designed to form a covalent bond with a specific amino acid residue (often cysteine) in a target protein.[21][22] This strategy has been successfully applied in the development of inhibitors for kinases like Bruton's tyrosine kinase (BTK) and fibroblast growth factor receptor 4 (FGFR4).[21][22]

Modulation of Pharmacological Properties

The choice between a morpholine and a thiomorpholine scaffold allows for fine-tuning of a drug candidate's properties. As demonstrated in the development of antibiotics like Linezolid (morpholine) and its analog Sutezolid (thiomorpholine), this substitution can significantly impact the therapeutic profile and cost-effectiveness of the final drug. Researchers can synthesize both analogs to systematically evaluate how the heteroatom change affects potency, selectivity, absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

4-(2-Fluoro-4-nitrophenyl)thiomorpholine and its morpholine analog are not merely chemical curiosities; they are enabling tools for modern drug discovery. Their synthesis is robust and well-understood, relying on the predictable reactivity of the SNAr mechanism. The resulting structures provide a critical link between a privileged heterocyclic scaffold and a reactive handle (the nitro group) that can be readily converted into a versatile aniline intermediate. For scientists engaged in the design of next-generation therapeutics, particularly in the burgeoning field of covalent inhibitors, a thorough understanding of the synthesis, characterization, and strategic application of these building blocks is indispensable.

References

-

Palme, P. R., Goddard, R., Imming, P., & Seidel, R. W. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]

-

Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1235. [Link]

-

Bouling Chemical Co., Limited. (n.d.). 4-(2-Fluoro-4-Nitrophenyl)Morpholine. Retrieved January 23, 2026, from [Link]

-

Palme, P. R., Goddard, R., Imming, P., & Seidel, R. W. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. PubChem Compound Database. Retrieved January 23, 2026, from [Link]

-

Crasto, A. M. (2018, September 20). 4-(2-fluoro-4-nitrophenyl)morpholine. All About Drugs. [Link]

-

Lead Sciences. (n.d.). 4-(2-Fluoro-4-nitrophenyl)thiomorpholine. Retrieved January 23, 2026, from [Link]

-

Crasto, A. M. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Organic Spectroscopy International. [Link]

-

Wang, Y., et al. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 786-793. [Link]

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 246-264. [Link]

-

Kariuki, B. M., & Gaber, A. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1827. [Link]

-

Vapourtec. (n.d.). Aromatic Substitution. Retrieved January 23, 2026, from [Link]

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

-

Lentz, D., et al. (2023). Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. RSC Chemical Biology, 4(5), 415-425. [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Cheke, R. S., & Kharkar, P. S. (2023). Nitrile-based reversible covalent inhibitors. ResearchGate. [Link]

-

Lima, D. P., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(9), 2635-2642. [Link]

-

Petrou, A., & Tzakos, A. G. (2023). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 16(5), 663. [Link]

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 246-264. [Link]

-

Razzaq, T., & Kappe, C. O. (2010). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

-

Balamurugan, K., & Perumal, S. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28, 1-32. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. vapourtec.com [vapourtec.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-(2-Fluoro-4-nitrophenyl)thiomorpholine - Lead Sciences [lead-sciences.com]

- 13. 4-(2-Fluoro-4-nitrophenyl)morpholine | C10H11FN2O3 | CID 2905489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. 4-(2-Fluoro-4-Nitrophenyl)Morpholine: Properties, Safety, Applications, Synthesis & Supplier in China [chemheterocycles.com]

- 16. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6 [chemicalbook.com]

- 17. 4-(2-fluoro-4-nitrophenyl)morpholine – All About Drugs [allfordrugs.com]

- 18. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 19. CAS 168828-70-4: 4-(2-Fluoro-4-nitrophenyl)thiomorpholine [cymitquimica.com]

- 20. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 21. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent Advances in Covalent Drug Discovery [mdpi.com]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine

Introduction: Strategic Importance of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine

4-(2-Fluoro-4-nitrophenyl)thiomorpholine is a versatile chemical intermediate whose value is rooted in its unique structural features: a thiomorpholine ring, a nitro group, and a fluorine atom on a phenyl ring.[1] This combination makes it a valuable building block in medicinal chemistry and materials science. The thiomorpholine moiety can influence lipophilicity and metabolic stability in drug candidates, while the nitro group and fluorine atom provide reactive handles for further chemical transformations, such as reduction to an aniline or subsequent nucleophilic substitution reactions.[1][2]

This guide provides a detailed, field-proven protocol for the synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine via a Nucleophilic Aromatic Substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of the synthesis, provide a step-by-step experimental procedure, and address critical safety and characterization considerations.

Pillar 1: The Underlying Chemistry - Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone reaction for functionalizing aromatic rings.[3] For an SNAr reaction to proceed efficiently, two key conditions must be met:

-

An Activated Aromatic Ring: The aromatic ring must be rendered electron-deficient to be susceptible to attack by a nucleophile. In our case, the starting material, 1,2-difluoro-4-nitrobenzene , is strongly activated by the presence of a powerful electron-withdrawing nitro group (-NO₂).[3]

-

A Good Leaving Group: The ring must possess a suitable leaving group, typically a halide. The fluorine atoms in the starting material serve this purpose.

The Causality of Regioselectivity:

The nitro group at the C4 position exerts a strong activating effect (via resonance and induction) on the leaving groups at the C1 (para) and C2 (ortho) positions. The attack of the nucleophile, thiomorpholine, will preferentially occur at the C1 position, displacing the fluorine atom situated para to the nitro group. This preference is due to the superior ability of the para position to stabilize the negative charge in the intermediate Meisenheimer complex through resonance, delocalizing it onto the oxygen atoms of the nitro group.

The mechanism proceeds in two discrete steps:

-

Nucleophilic Attack: The nitrogen atom of thiomorpholine attacks the electron-deficient C1 carbon of 1,2-difluoro-4-nitrobenzene, breaking the aromaticity of the ring to form a stabilized carbanion known as a Meisenheimer complex.[3]

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion from the C1 position, yielding the final product.

Sources

Application Notes and Protocols: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine

Abstract

This document provides a comprehensive guide to the synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine, a valuable building block in medicinal chemistry and drug development.[1][2] The protocol details a robust and efficient method centered on a nucleophilic aromatic substitution (SNAr) reaction. We will elucidate the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer expert insights into critical parameters, safety considerations, and characterization techniques. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries engaged in the synthesis of complex organic molecules.

Scientific Background and Rationale

The synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine is a classic example of Nucleophilic Aromatic Substitution (SNAr). This class of reaction is fundamental in organic synthesis for creating carbon-nitrogen bonds on aromatic rings.[3] The viability of the SNAr mechanism hinges on the aromatic ring being sufficiently electron-deficient, a condition met by the presence of strong electron-withdrawing groups (EWGs).[3]

In our target synthesis, the starting material, 1,2-difluoro-4-nitrobenzene, is highly activated for nucleophilic attack due to two key features:

-

The Nitro Group (-NO₂): As a powerful EWG, it withdraws electron density from the benzene ring, particularly at the ortho and para positions, making the ring electrophilic.

-

Fluorine Atoms (-F): While halogens are deactivating, their high electronegativity contributes to the electron deficiency of the ring. Fluorine is an excellent leaving group in SNAr reactions, especially when positioned ortho or para to a strong EWG.

Thiomorpholine acts as the nucleophile, with its secondary amine nitrogen atom attacking the electron-deficient carbon atom on the aromatic ring. The reaction proceeds regioselectively, with the fluorine atom ortho to the nitro group being displaced in favor of the fluorine atom meta to it. This is because the ortho position is more strongly activated by the nitro group's resonance and inductive effects.

The overall transformation is a stepwise addition-elimination sequence that proceeds via a resonance-stabilized intermediate known as a Meisenheimer complex.[3]

Reaction Scheme and Mechanism

The synthesis proceeds according to the following reaction scheme:

Caption: Overall reaction scheme for the synthesis.

The mechanism involves two primary steps:

-

Nucleophilic Attack: The nitrogen atom of thiomorpholine attacks the carbon atom bearing the fluorine ortho to the nitro group, breaking the aromaticity of the ring and forming the negatively charged Meisenheimer complex.

-

Elimination: The aromaticity is restored by the elimination of the fluoride ion, yielding the final product and hydrofluoric acid (HF), which is neutralized by the base present in the reaction mixture.

Experimental Protocol

This protocol is adapted from established methodologies for analogous SNAr reactions.[1] It is designed to be reproducible and scalable.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |

| 1,2-Difluoro-4-nitrobenzene | ≥99% | Sigma-Aldrich | 369-34-6 | Corrosive, toxic. Handle with care. |

| Thiomorpholine | ≥98% | Sigma-Aldrich | 123-90-0 | Irritant. Stench. Use in a fume hood. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | Used as a non-nucleophilic base. |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | VWR | 75-05-8 | Polar aprotic solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | For extraction. |

| Brine (Saturated NaCl solution) | - | - | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Sigma-Aldrich | 7757-82-6 | For drying organic phase. |

| Deionized Water (H₂O) | Type II or better | - | - | For work-up. |

Equipment

-

Round-bottom flask (100 mL or appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure

Caption: Experimental workflow from setup to characterization.

Characterization and Data

The identity and purity of the synthesized 4-(2-fluoro-4-nitrophenyl)thiomorpholine should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aromatic protons and the two sets of methylene protons on the thiomorpholine ring.

-

¹³C NMR: Expect distinct signals for the aromatic carbons (with C-F coupling) and the thiomorpholine carbons.

-

¹⁹F NMR: A singlet corresponding to the single fluorine atom on the aromatic ring.

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion [M]+ or [M+H]+, matching the calculated value for C₁₀H₁₁FN₂O₂S.

-

Melting Point: The purified solid should exhibit a sharp melting point, which can be compared to literature values.

Safety and Handling

General Precautions: This procedure must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Reagent-Specific Hazards:

-

1,2-Difluoro-4-nitrobenzene: This compound is corrosive and toxic. Avoid inhalation, ingestion, and skin contact. It can cause severe burns.

-

Thiomorpholine: This reagent is a flammable liquid and is harmful if swallowed or in contact with skin. It has a strong, unpleasant odor.

-

Acetonitrile: This solvent is flammable and toxic. Avoid breathing vapors.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient temperature or reaction time. | Increase temperature slightly (to 85°C) or extend reaction time. Confirm with TLC. |

| Inactive or wet reagents/solvent. | Use freshly opened or properly stored anhydrous reagents and solvent. | |

| Low Yield | Inefficient extraction during work-up. | Perform additional extractions with ethyl acetate. |

| Product loss during purification. | Optimize recrystallization solvent system or chromatography gradient. | |

| Impure Product | Presence of starting material or di-substituted product. | Ensure correct stoichiometry (slight excess of thiomorpholine). Purify via column chromatography. |

| Side reactions due to excessive heat. | Maintain the reaction temperature strictly within the recommended range. |

References

-

Berdiyorov, G., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]

-

ResearchGate. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]

Sources

Application Notes and Protocols: Characterizing 4-(2-Fluoro-4-nitrophenyl)thiomorpholine as a Putative Covalent Kinase Inhibitor

Introduction: The Emergence of Covalent Kinase Inhibitors

In the landscape of kinase inhibitor drug discovery, covalent inhibitors have seen a resurgence, offering distinct advantages in terms of potency, duration of action, and the ability to overcome drug resistance.[1] These inhibitors typically feature a reactive electrophilic group, often referred to as a "warhead," which forms a stable covalent bond with a nucleophilic residue, commonly a cysteine, within the kinase's active site.[2] The compound of interest, 4-(2-Fluoro-4-nitrophenyl)thiomorpholine , possesses a fluoro-nitrophenyl group, a moiety that suggests the potential for covalent modification of a target kinase. The thiomorpholine scaffold is also a recognized pharmacophore in medicinal chemistry, known to impart favorable properties.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols to characterize a putative covalent kinase inhibitor like 4-(2-Fluoro-4-nitrophenyl)thiomorpholine. We will use Bruton's tyrosine kinase (BTK) as a model target, as it is a well-characterized non-receptor tyrosine kinase involved in B-cell signaling and is a known target for covalent inhibitors.[4][5] The protocols detailed herein are designed to be adaptable to other kinase targets with a reactive cysteine or other suitable nucleophilic residue in the active site.

The Two-Step Mechanism of Covalent Inhibition

Covalent inhibitors operate through a two-step mechanism.[6] The initial step involves the reversible, non-covalent binding of the inhibitor to the kinase's active site, characterized by the inhibition constant (Kᵢ). This is followed by the irreversible formation of a covalent bond, a step defined by the rate of inactivation (kᵢₙₐ꜀ₜ).[6] A thorough characterization of a covalent inhibitor, therefore, requires the determination of both Kᵢ and kᵢₙₐ꜀ₜ.

Caption: Mechanism of irreversible covalent inhibition.

Preliminary Steps: Compound and Reagent Preparation

Before initiating any kinase inhibition assay, meticulous preparation of the test compound and reagents is crucial for obtaining reliable and reproducible data.

Table 1: Reagent and Compound Preparation

| Component | Preparation and Storage Guidelines |

| 4-(2-Fluoro-4-nitrophenyl)thiomorpholine | Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |

| Recombinant Kinase (e.g., BTK) | Obtain highly purified, active recombinant kinase. Store at -80°C in a buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles. |

| Kinase Substrate | Use a validated peptide or protein substrate for the target kinase. Prepare a stock solution in an appropriate buffer and store at -20°C or -80°C. |

| ATP | Prepare a high-concentration stock solution (e.g., 10 mM) in nuclease-free water. Store at -20°C in small aliquots. |

| Assay Buffer | A typical kinase assay buffer contains a buffering agent (e.g., HEPES, Tris-HCl), a salt (e.g., NaCl), a divalent cation (e.g., MgCl₂), and a reducing agent (e.g., DTT). The exact composition may need optimization for the specific kinase. |

Protocol 1: Time-Dependent IC₅₀ Determination using ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[7] This assay is well-suited for determining the time-dependent inhibition profile of a covalent inhibitor.[8]

Principle of the ADP-Glo™ Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the kinase activity.[9]

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol

-

Compound Dilution: Prepare a serial dilution of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine in the kinase assay buffer. A typical starting concentration range would be from 10 µM down to picomolar concentrations.

-

Kinase Reaction Setup: In a 384-well plate, add the following components in the specified order:

-

Kinase assay buffer

-

Test compound dilutions

-

Recombinant kinase (e.g., BTK)

-

-

Pre-incubation: Pre-incubate the kinase and inhibitor for various time points (e.g., 0, 15, 30, 60, and 120 minutes) at room temperature. This step allows for the time-dependent covalent bond formation.

-

Initiate Kinase Reaction: Add the substrate and ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the kinase.

-

Kinase Reaction Incubation: Incubate the reaction for a fixed period (e.g., 60 minutes) at the optimal temperature for the kinase (typically 30°C or room temperature).

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10] Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.[10] Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.

Data Analysis

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration for each pre-incubation time point. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each time point. A leftward shift in the IC₅₀ value with increasing pre-incubation time is indicative of time-dependent, irreversible inhibition.[11]

Protocol 2: Determination of Kᵢ and kᵢₙₐ꜀ₜ using a Progress Curve Assay

To obtain a more detailed kinetic characterization, a progress curve assay can be performed to determine the Kᵢ and kᵢₙₐ꜀ₜ values.

Step-by-Step Protocol

-

Reaction Setup: Set up the kinase reaction as described in Protocol 1, but with varying concentrations of the inhibitor.

-

Continuous Monitoring: If a continuous assay format is available (e.g., a fluorescence-based assay), monitor the reaction progress in real-time.

-

Discontinuous Monitoring (with ADP-Glo™): For a discontinuous assay like ADP-Glo™, set up multiple identical reactions for each inhibitor concentration. At different time points (e.g., 0, 5, 10, 20, 40, 60 minutes), stop the reaction in one set of wells by adding the ADP-Glo™ Reagent.

-

Data Acquisition: Proceed with the ADP-Glo™ detection steps as described previously to measure the amount of product formed at each time point for each inhibitor concentration.

Data Analysis

Plot the amount of product formed versus time for each inhibitor concentration. The initial rates of the reaction will decrease with increasing inhibitor concentration. The data can be fitted to the following equation for irreversible inhibition to determine kₒᵦₛ (the observed rate of inactivation) for each inhibitor concentration:

P = (v₀/kₒᵦₛ) * (1 - e^(-kₒᵦₛ*t))

Where P is the product concentration, v₀ is the initial velocity in the absence of the inhibitor, and t is time.

Then, plot kₒᵦₛ versus the inhibitor concentration [I]. This plot should be hyperbolic and can be fitted to the following equation to determine kᵢₙₐ꜀ₜ and Kᵢ:

kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])

Protocol 3: Confirmation of Covalent Binding by Mass Spectrometry

Mass spectrometry (MS) provides direct evidence of covalent bond formation by measuring the mass increase of the kinase upon incubation with the inhibitor.[12]

Step-by-Step Protocol

-

Incubation: Incubate the recombinant kinase with an excess of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine for a sufficient time (e.g., 2-4 hours) to allow for complete covalent modification. A control sample with the kinase and DMSO should be run in parallel.

-

Sample Cleanup: Remove the excess, unbound inhibitor using a desalting column or dialysis.

-

Mass Spectrometry Analysis: Analyze the protein samples by electrospray ionization mass spectrometry (ESI-MS).[13]

-

Data Analysis: Compare the mass spectrum of the inhibitor-treated kinase with the control. A mass increase corresponding to the molecular weight of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine in the treated sample confirms covalent binding.

Table 2: Expected Mass Shift for Covalent Adduct Formation

| Component | Molecular Weight (Da) |

| 4-(2-Fluoro-4-nitrophenyl)thiomorpholine | ~256.29 |

| Recombinant BTK (example) | ~77,000 |

| Expected Mass of Covalent Adduct | ~77,256.29 |

Protocol 4: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase's ATP-binding site.[14] This assay can be used to determine the affinity of the initial non-covalent interaction.

Principle of the LanthaScreen™ Assay

The assay uses a europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP-binding site. When both are bound, FRET occurs. An inhibitor that competes with the tracer for binding to the ATP site will disrupt FRET, leading to a decrease in the signal.[15]

Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Protocol

-

Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, and fluorescent tracer in the assay buffer.

-

Compound Dilution: Prepare a serial dilution of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine.

-

Assay Assembly: In a suitable microplate, add the test compound, the kinase/antibody mixture, and the tracer.[15]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

-

Data Analysis: Calculate the emission ratio and plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value, which can be used to estimate the Kᵢ.

Conclusion and Further Steps

The protocols outlined in this application note provide a comprehensive framework for the initial characterization of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine as a putative covalent kinase inhibitor. By determining its time-dependent inhibitory profile, calculating its kinetic parameters (Kᵢ and kᵢₙₐ꜀ₜ), and confirming covalent bond formation, researchers can gain a thorough understanding of its mechanism of action. Subsequent studies should include selectivity profiling against a panel of kinases to assess its specificity and cellular assays to determine its on-target effects in a more physiological context.

References

-

Royal Society of Chemistry. (2018). Covalent Inhibition of Kinases. [Link]

-

Johnson, A. R., et al. (2021). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 12(1), 13-26. [Link]

-

Zhang, T., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1394, 141-157. [Link]

-

Hendriks, R. W., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 697553. [Link]

-

Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). [Link]

-

bioRxiv. (2022). Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. [Link]

-

Schröder, M., & Chaikuad, A. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100717. [Link]

-

Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. [Link]

-

Campuzano, I. D. G., et al. (2019). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 30(11), 2396-2405. [Link]

-

Vasta, J. D., et al. (2012). Comparison of LanthaScreen Eu kinase binding assay and surface plasmon resonance method in elucidating the binding kinetics of focal adhesion kinase inhibitors. Journal of biomolecular screening, 17(5), 654-663. [Link]

-

Krippendorff, B. F., et al. (2009). Mechanism-Based Inhibition: Deriving KI and kinact Directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening, 14(7), 757-766. [Link]

-

Papalia, G. A., et al. (2009). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 384(2), 269-276. [Link]

-

van den Bedem, H., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e461. [Link]

-

Lonsdale, R., & Mulholland, A. J. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science, 12(12), 4414-4422. [Link]

- Strelow, J. M. (2017). A perspective on the kinetics of covalent and irreversible inhibition. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 3-20.

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews, 3(4), 312-338.

- Wu, Y. J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Journal of medicinal chemistry, 46(18), 3778-3781.

-

ACS Pharmacology & Translational Science. (2022). Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures. [Link]

-

Lonsdale, R., & Mulholland, A. J. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science, 12(12), 4414-4422. [Link]

-

Di, L., et al. (2012). IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4. Drug metabolism and disposition, 40(8), 1540-1547. [Link]

-

Willems, L. I., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(16), 4937. [Link]

-

Sygnature Discovery. (n.d.). Time dependent inhibition (TDI). [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. books.rsc.org [books.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADP-Glo™ Kinase Assay [worldwide.promega.com]

- 8. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of LanthaScreen Eu kinase binding assay and surface plasmon resonance method in elucidating the binding kinetics of focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Application Note & Protocol: A Comprehensive Guide to the Scalable Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine

Abstract: This document provides a detailed guide for the synthesis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine, a key intermediate in pharmaceutical development. We will explore the underlying chemical principles, provide validated protocols for both laboratory and pilot-scale production, and address the critical challenges associated with scaling up this synthesis. This guide is intended for researchers, chemists, and process development professionals seeking to implement a robust and efficient manufacturing process for this important compound.

Introduction: Strategic Importance and Synthetic Overview

4-(2-Fluoro-4-nitrophenyl)thiomorpholine is a valuable building block in medicinal chemistry. Its thiomorpholine moiety offers unique properties compared to its more common morpholine analog, such as increased lipophilicity and providing a "soft spot" for metabolism via oxidation of the sulfur atom.[1] The subsequent reduction of the nitro group yields 4-thiomorpholinoaniline, a versatile precursor for various active pharmaceutical ingredients (APIs), including kinase inhibitors and antimycobacterial agents.[1][2]

The synthesis of the title compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the reaction of an electron-deficient aromatic ring with a nucleophile. In this specific case, thiomorpholine acts as the nucleophile, displacing a fluorine atom on the 1,2-difluoro-4-nitrobenzene ring. The presence of the strongly electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.[3][4]

This guide will provide a comprehensive framework for this synthesis, from the foundational mechanism to the practicalities of large-scale production, ensuring scientific integrity and operational safety.

The Chemistry: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism